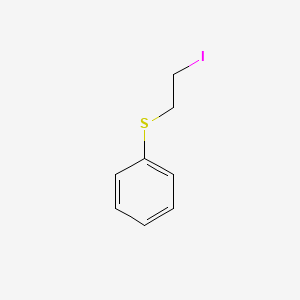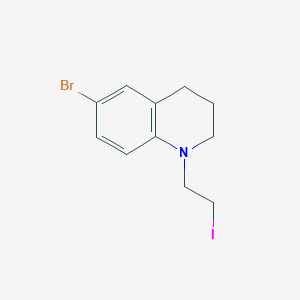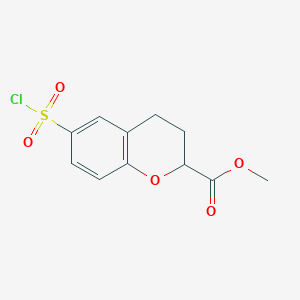
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO5S. It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as a chlorosulfonyl group, a carboxylic acid ester, and a chroman ring. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves multiple steps. One common method starts with the chroman-2-carboxylic acid, which undergoes chlorosulfonylation using chlorosulfonic acid to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and substituted chroman derivatives .
Wissenschaftliche Forschungsanwendungen
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-chroman-2-carboxylic acid methyl ester
- 6-Bromo-chroman-2-carboxylic acid methyl ester
- 6-Methoxy-chroman-2-carboxylic acid methyl ester
Uniqueness
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This functional group allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C11H11ClO5S |
|---|---|
Molekulargewicht |
290.72 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H11ClO5S/c1-16-11(13)10-4-2-7-6-8(18(12,14)15)3-5-9(7)17-10/h3,5-6,10H,2,4H2,1H3 |
InChI-Schlüssel |
VJKDBVXBXTWVPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1-(2-chloro-phenyl)-1H-[1,2,4]triazole](/img/structure/B8510005.png)
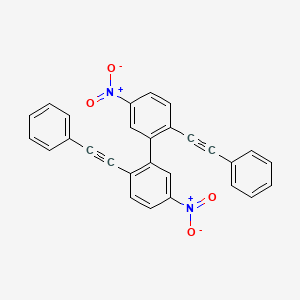
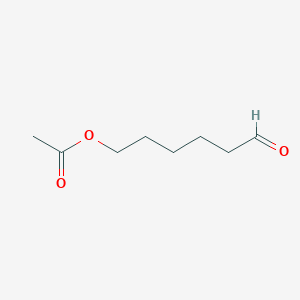
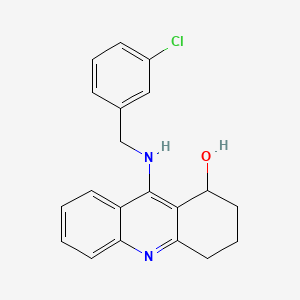
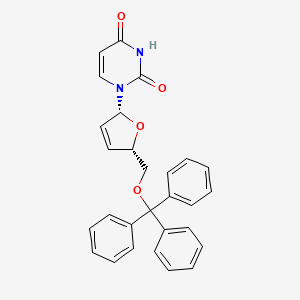
![{2-Fluoro-3-[(trimethylsilyl)ethynyl]phenyl}methanol](/img/structure/B8510049.png)
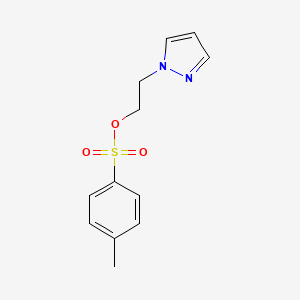
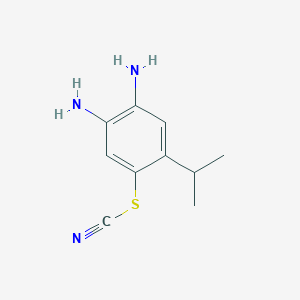
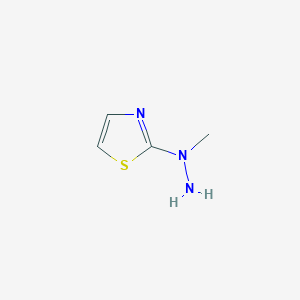
![Lithium, [(phenylthio)methyl]-](/img/structure/B8510085.png)
